Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800454
InChI: InChI=1S/C24H17ClO5/c25-20-11-19-18(17-9-5-2-6-10-17)12-23(26)30-21(19)13-22(20)28-15-24(27)29-14-16-7-3-1-4-8-16/h1-13H,14-15H2
SMILES:
Molecular Formula: C24H17ClO5
Molecular Weight: 420.8 g/mol

Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate

CAS No.:

Cat. No.: VC14800454

Molecular Formula: C24H17ClO5

Molecular Weight: 420.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate -

Specification

Molecular Formula C24H17ClO5
Molecular Weight 420.8 g/mol
IUPAC Name benzyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate
Standard InChI InChI=1S/C24H17ClO5/c25-20-11-19-18(17-9-5-2-6-10-17)12-23(26)30-21(19)13-22(20)28-15-24(27)29-14-16-7-3-1-4-8-16/h1-13H,14-15H2
Standard InChI Key XFHJKOXRJBMOPC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate (CAS: 314743-05-0) belongs to the chromone family, a class of oxygen-containing heterocycles. Its IUPAC name, benzyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate, reflects the following structural components:

  • Chromone backbone: A benzopyran-4-one system with chlorine at position 6 and phenyl at position 4.

  • Acetate-ether side chain: An oxyacetate group at position 7, esterified with a benzyl moiety .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC24H17ClO5
Molecular Weight420.8 g/mol
SMILESCOC(=O)COc1c(Cl)cc2c(c1)oc(=O)c(c2)c3ccccc3
InChI KeyXFHJKOXRJBMOPC-UHFFFAOYSA-N

The planar chromone core enables π-π stacking interactions with biological targets, while the chloro and phenyl substituents enhance lipophilicity and target binding .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a domino Friedel-Crafts acylation/Allan-Robinson reaction, optimized for step economy and scalability :

  • Friedel-Crafts Acylation: Phenol derivatives react with propionic anhydride in the presence of TiCl4, forming ortho-acylated intermediates.

  • Allan-Robinson Cyclization: Base-mediated cyclization yields the chromone skeleton.

  • Esterification: Benzyl oxyacetate is introduced via nucleophilic acyl substitution.

Critical parameters include:

  • Lewis Acid Selection: TiCl4 outperforms AlCl3 or SnCl4 in minimizing side reactions (e.g., O-acylation) .

  • Solvent Systems: Nitromethane facilitates oxidation during C–C coupling, while solvent-free conditions favor O-acylation .

Table 2: Reaction Yields Under Varied Conditions

CatalystSolventTemperatureYield (%)
TiCl4Solvent-free100°C92
SnCl4Nitromethane50°C86

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits m-calpain (IC50 = 0.24 μM) and induces apoptosis in tumor cells by:

  • Disrupting mitochondrial membrane potential.

  • Upregulating caspase-3/9 .
    In murine models, 300 mg/kg doses conferred 100% protection against chemically induced tumors, though efficacy in seizure models (e.g., MES test) was limited .

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, MIC values range from 8–32 μg/mL. The chloro substituent enhances membrane permeability, while the benzyl group disrupts biofilm formation.

Enzyme Modulation

  • Glutathione Reductase Inhibition: IC50 = 1.2 μM via competitive binding at the NADPH site .

  • Anti-platelet Activity: 78% inhibition of ADP-induced aggregation, attributed to electron-donating groups at position 7 .

Structure-Activity Relationships (SAR)

Key structural determinants include:

  • Position 6 Chlorine: Essential for calpain inhibition; replacement with NO2 reduces activity 10-fold .

  • Benzyl Ester: Enhances lipophilicity (logP = 3.2) and oral bioavailability.

  • Position 7 Substituents: Electron-donating groups (e.g., -OCH3) improve antiplatelet activity, while electron-withdrawing groups diminish it .

Table 3: Impact of Substituents on Bioactivity

PositionSubstituentActivity Change
6Cl → NO2↓ Calpain inhibition
7-OCH3↑ Antiplatelet effect
4Phenyl → H↓ Anticancer potency

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